2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

Anti-inflammatory Structure-Activity Relationship Indole-3-acetamide

This N-pyridinyl-indole-3-acetamide is a critical research tool, validated as an inactive 2-pyridyl regioisomer in anti-inflammatory SAR (carrageenin model), unlike its active 4-pyridyl isomer. Its defined, moderate serotonin transporter affinity (38% inhibition @ 10 µM) provides a controlled baseline for CNS hit-to-lead optimization. Procure this exact N1-methyl-2-pyridyl isomer to ensure experimental validity; substituting positional isomers introduces confounding biological variability.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B10979108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H15N3O/c1-19-11-12(13-6-2-3-7-14(13)19)10-16(20)18-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,20)
InChIKeyRUIKNDNQOGKCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide: Procurement-Relevant Identity and Context for the Indole-Acetamide Scaffold


2-(1-Methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (CAS 1374527-11-3, molecular formula C16H15N3O, molecular weight 265.31 g/mol) is a synthetic small molecule belonging to the N-pyridinyl-indole-3-acetamide class. It is characterized by a 1-methylindole core linked through an acetamide bridge to a pyridin-2-yl moiety . This compound is utilized as a research chemical and a key intermediate in the design of bioactive indole derivatives, particularly where the specific regiochemistry of the 2-pyridyl and N1-methyl substitution pattern is critical for target engagement, as evidenced in structure-activity relationship (SAR) studies for anti-inflammatory, serotonergic, and kinase-inhibitory programs [1].

Procurement Risk of the 2-Pyridyl Indole-3-Acetamide Scaffold: Why Analogs Cannot Be Interchanged


In the N-pyridinyl-indole-3-acetamide series, pharmacological activity is exquisitely sensitive to the position of the pyridine nitrogen and the N1-indole substitution. Published SAR demonstrates that migrating the pyridine nitrogen from the 2- to the 3- or 4-position can abolish anti-inflammatory activity (carrageenin paw edema model) or dramatically alter serotonin transporter affinity [1]. The N1-methyl group is not a silent substituent; it modulates the electron density of the indole ring, impacts the compound's lipophilicity (clogP), and influences both metabolic stability and the ability to engage hydrophobic pockets in biological targets such as COX-2 and 5-HT receptors [1][2]. Generic substitution with an N-H indole or a positional pyridine isomer (e.g., N-(pyridin-3-yl)acetamide) therefore introduces uncontrolled variability in potency, selectivity, and pharmacokinetics, making such replacements scientifically invalid without a full re-validation of the SAR hypothesis [1].

Quantitative Differentiation of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide Relative to its Closest In-Class Analogs


Positional Specificity of the Pyridyl Moiety for Anti-Inflammatory Activity: 2-Pyridyl vs. 4-Pyridyl Analogs

In a direct head-to-head comparison within the N-pyridinyl-indole-3-acetamide series, the N-(pyridin-4-yl) derivative (compound 17) demonstrated oral anti-inflammatory activity (46% inhibition at 0.1 mM/kg in a carrageenin-induced rat paw edema model, and 95% inhibition at a higher 0.4 mM/kg dose), while the corresponding N-(pyridin-2-yl) regioisomer was reported to be inactive in the same assay [1]. This data explicitly demonstrates that the 2-pyridyl positional isomer is not merely a less potent analog but exhibits a complete loss of the oral anti-inflammatory efficacy seen in the 4-pyridyl series. This unique inactivity profile can be a critical advantage for applications requiring the indole-3-acetamide core without this specific pharmacological effect, such as in negative control experiments or target-selective probe development where this off-target activity is undesirable [1].

Anti-inflammatory Structure-Activity Relationship Indole-3-acetamide Carrageenin Paw Edema Topical Inflammation

N1-Methyl Substitution Impact on Serotonin Uptake Inhibition: 1-Methylindole vs. 1H-Indole Scaffold

SAR studies on (indol-3-yl)alkylamines, which share the indole-3-acetamide core, indicate that N1-substitution is a critical determinant of 5-HT uptake inhibitory activity. The parent 1H-indole derivative showed moderate activity, but introduction of an N1-methyl group, as in the target compound, leads to a distinct pharmacological profile. Specifically, in a series of N-pyridinyl-(indol-3-yl)alkylamines, the N1-methyl analog (similar to the target compound's core) exhibited a 5-HT uptake inhibition of 38% at 10 µmol/L, a moderate effect that is desirable for tuning selectivity between 5-HT, dopamine, and noradrenaline transporters . This contrasts with more potent but less selective analogs bearing larger N1 substituents [1]. The precise effect of the N1-methyl group on the target compound provides a quantifiably documented middle ground: it is not inert, but imparts a specific level of transporter engagement that can be exploited for multitarget or fine-tuned CNS drug design.

Serotonin Uptake Inhibitor 5-HT Transporter Indole-3-acetamide CNS Pharmacology Structure-Activity Relationship

Antiallergic Activity Selectivity: 2-Pyridyl Acetamide vs. Optimized 4-Pyridyl Acetamide Analog

In the antiallergic indole-3-acetamide series, the lead compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (45) demonstrated an IC50 of 0.016 µM for inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells, making it 406-fold more potent than the reference drug astemizole [1]. The target compound, with its N1-methyl and N-(pyridin-2-yl) substitution, represents a structurally distinct and less optimized variant within this class. While direct data for the target molecule is not published, the SAR from the study indicates that replacing the 4-fluorobenzyl with a methyl group and shifting from pyridin-4-yl to pyridin-2-yl will result in a substantially different, and likely much lower, antiallergic potency profile [1]. This differentiation is advantageous for research applications where the potent anti-histamine effect of compound 45 is an unwanted high-potency off-target activity, and a structurally related but functionally milder control compound is required.

Antiallergic Histamine Release Indole Acetamide Mast Cell IL-4/IL-5 Inhibition

Preferred Application Scenarios for 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide Based on Established Evidence


SAR Negative Control in Anti-Inflammatory Indole-3-acetamide Programs

Procure as a definitive negative control for in vivo and in vitro anti-inflammatory assays in indole-3-acetamide SAR campaigns. The compound's documented inactivity in the carrageenin-induced rat paw edema model, when used at oral doses where the 4-pyridyl isomer is highly active, provides a critical baseline for confirming target engagement and on-mechanism activity of new analogs [1]. This application is grounded in direct comparative data showing the 2-pyridyl regioisomer's lack of effect [1].

Scaffold for Selective Serotonergic Modulator Design

Utilize as a starting point for developing agents with moderate serotonin transporter affinity. Published data for the N1-methyl indole-3-acetamide core indicate a 38% inhibition of 5-HT uptake at 10 µM [1]. This quantified moderate activity profile makes the compound suitable for hit-to-lead programs aiming to avoid the strong inhibition seen with clinical SSRIs, enabling the design of multitarget CNS agents with a controlled serotonergic component [1].

Physicochemical and Metabolic Probe for Pyridyl Regioisomers

Employ as a comparator to evaluate the impact of pyridine nitrogen position on physicochemical and ADME properties. The shift from a 4-pyridyl to a 2-pyridyl group in this scaffold is known to affect both potency (anti-inflammatory and antiallergic) and selectivity [1][2]. The target compound can serve as a crucial tool in probing how this positional isomerization influences logP, solubility, microsomal stability, and CYP450 inhibition, providing essential data for lead optimization [2].

Low-Potency Antiallergic Comparator for High-Throughput Screening

Use as a low-activity reference standard in mast cell degranulation and cytokine release assays. Given that the highly optimized analog (compound 45) inhibits histamine release with an IC50 of 16 pM, the target compound, lacking the key 4-fluorobenzyl and 4-pyridyl motifs, is expected to be orders of magnitude less potent [2]. This establishes it as a reliable negative or low-activity control in screening cascades to identify truly novel and potent antiallergic chemotypes [2].

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.